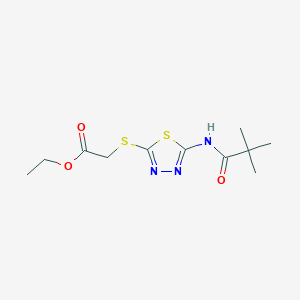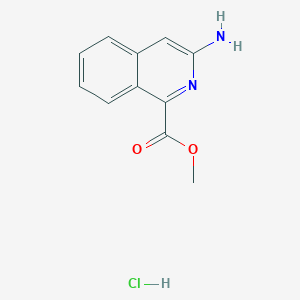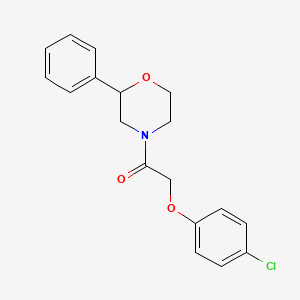![molecular formula C23H22N2O3S B2745953 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892272-85-4](/img/no-structure.png)
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds and has been extensively studied for its biological properties.
Scientific Research Applications
Novel Synthetic Methods
Researchers have developed various novel methods for synthesizing heterocycles like thieno[2,3-d]pyrimidine derivatives. These compounds, including 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, have significant importance in pharmaceutical chemistry due to their diverse biological activities. Novel synthetic routes offer more efficient, cost-effective, and environmentally friendly ways to produce these heterocycles (Osyanin et al., 2014).
Potential Biological Activities
This compound derivatives have been investigated for various biological activities. Such derivatives are noted for their potential antibacterial, antifungal, and antiallergic properties. This aligns with the broader research into thieno[2,3-d]pyrimidine derivatives, which are explored for their diverse pharmacological activities (Abu‐Hashem et al., 2020).
Material Science Applications
In the realm of material science, derivatives of thieno[2,3-d]pyrimidine, including the compound , have been explored for their utility in creating novel materials. For example, they have been studied for their potential use in organic light-emitting diode (OLED) applications. The unique electronic properties of these compounds make them suitable candidates for developing advanced materials for electronic devices (Luo et al., 2015).
Molecular Structure and Properties
The molecular structure and properties of thieno[2,3-d]pyrimidine derivatives have been extensively studied. Research has delved into their crystal structures, molecular interactions, and how these aspects influence their physical and chemical properties. Understanding these properties is crucial for tailoring these compounds for specific applications in pharmaceuticals and materials science (Avasthi et al., 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-ethoxybenzaldehyde with 2,4-dimethylthiazole-5-carboxylic acid to form an intermediate, which is then cyclized with urea to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2,4-dimethylthiazole-5-carboxylic acid", "urea", "benzyl bromide", "potassium carbonate", "acetonitrile", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of intermediate", "4-ethoxybenzaldehyde is reacted with 2,4-dimethylthiazole-5-carboxylic acid in the presence of benzyl bromide, potassium carbonate, and acetonitrile to form an intermediate.", "Step 2: Cyclization", "The intermediate is then cyclized with urea in the presence of dimethylformamide to yield the final product.", "Step 3: Purification", "The crude product is purified by recrystallization from chloroform and sodium hydroxide solution, followed by acidification with hydrochloric acid." ] } | |
CAS RN |
892272-85-4 |
Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 |
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
SOMYPMDOOMDAAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)


![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)


![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)



